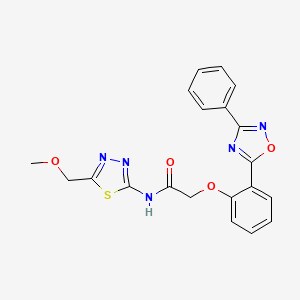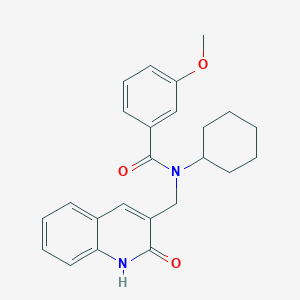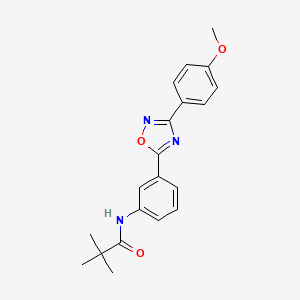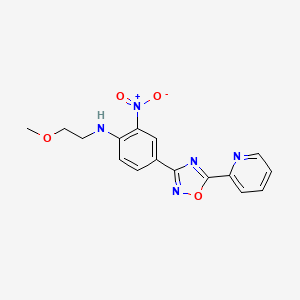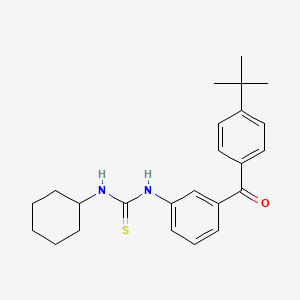
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea, also known as CGP 37157, is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger. It has been extensively studied in scientific research for its potential therapeutic applications in various diseases and conditions.
Mecanismo De Acción
The mechanism of action of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 involves the inhibition of the mitochondrial Na+/Ca2+ exchanger, which is responsible for the regulation of intracellular Ca2+ homeostasis. By inhibiting the Na+/Ca2+ exchanger, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 reduces the influx of Ca2+ into the mitochondria, which in turn reduces the production of reactive oxygen species and prevents mitochondrial dysfunction.
Biochemical and Physiological Effects:
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of apoptosis, and the improvement of mitochondrial function. In addition, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been reported to enhance the activity of antioxidant enzymes and reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has several advantages for lab experiments, including its well-established synthesis method, its potent inhibitory effect on the mitochondrial Na+/Ca2+ exchanger, and its extensive scientific research application. However, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 also has some limitations, including its high cost, its potential toxicity, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the scientific research on 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157, including the investigation of its potential therapeutic applications in other diseases and conditions, the development of more efficient synthesis methods, and the exploration of its mechanism of action at the molecular level. In addition, the use of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 involves several steps, including the reaction of 3-(4-(tert-butyl)benzoyl)phenyl isocyanate with cyclohexylamine to form the intermediate 1-(3-(4-(tert-butyl)benzoyl)phenyl)-3-cyclohexylurea. This intermediate is then treated with thiourea to obtain the final product, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157. The synthesis method of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been well-established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been extensively studied for its potential therapeutic applications in various diseases and conditions, including cardiac ischemia-reperfusion injury, neurodegenerative diseases, and cancer. In cardiac ischemia-reperfusion injury, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been shown to reduce the size of myocardial infarction and improve cardiac function. In neurodegenerative diseases, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been reported to protect against neuronal damage and improve cognitive function. In cancer, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-[3-(4-tert-butylbenzoyl)phenyl]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2OS/c1-24(2,3)19-14-12-17(13-15-19)22(27)18-8-7-11-21(16-18)26-23(28)25-20-9-5-4-6-10-20/h7-8,11-16,20H,4-6,9-10H2,1-3H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRFJJKUVIWAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=S)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)

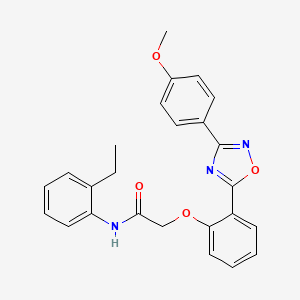

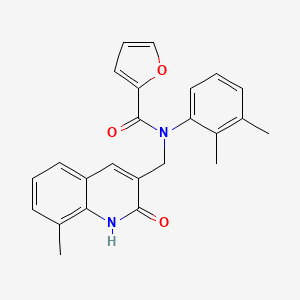
![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)

